2-[(1Z)-2-methylbuta-1,3-dienyl]pyridine
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Overview
Description
2-[(1Z)-2-methylbuta-1,3-dienyl]pyridine is a heterocyclic aromatic compound that contains a pyridine ring substituted with a 2-methylbuta-1,3-dienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1Z)-2-methylbuta-1,3-dienyl]pyridine can be achieved through several methods. One common approach involves the reaction of pyridine with a suitable diene precursor under specific conditions. For example, the addition of Grignard reagents to pyridine N-oxides followed by treatment with acetic anhydride can yield 2-substituted pyridines . Another method involves the use of titanacyclopropanes, which react with pyridine N-oxides to achieve regioselective C2-H alkylation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(1Z)-2-methylbuta-1,3-dienyl]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the pyridine ring, often facilitated by reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of partially or fully hydrogenated pyridine derivatives.
Substitution: Formation of halogenated pyridine derivatives.
Scientific Research Applications
2-[(1Z)-2-methylbuta-1,3-dienyl]pyridine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-[(1Z)-2-methylbuta-1,3-dienyl]pyridine involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyridine: A basic aromatic heterocycle with a nitrogen atom in the ring.
Pyrimidine: A six-membered aromatic heterocycle with two nitrogen atoms.
Pyrrole: A five-membered aromatic heterocycle with one nitrogen atom.
Uniqueness
2-[(1Z)-2-methylbuta-1,3-dienyl]pyridine is unique due to the presence of the 2-methylbuta-1,3-dienyl group, which imparts distinct chemical properties and reactivity compared to other pyridine derivatives. This structural feature can influence its electronic distribution, making it a valuable compound for various applications .
Properties
CAS No. |
144343-88-4 |
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Molecular Formula |
C10H11N |
Molecular Weight |
145.205 |
IUPAC Name |
2-[(1Z)-2-methylbuta-1,3-dienyl]pyridine |
InChI |
InChI=1S/C10H11N/c1-3-9(2)8-10-6-4-5-7-11-10/h3-8H,1H2,2H3/b9-8- |
InChI Key |
IJXKZKAKNUUZLQ-HJWRWDBZSA-N |
SMILES |
CC(=CC1=CC=CC=N1)C=C |
Synonyms |
Pyridine, 2-(2-methyl-1,3-butadienyl)-, (Z)- (9CI) |
Origin of Product |
United States |
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